sGC Agonist Structural Specificity
This compound is explicitly defined as a key intermediate in the multi-step synthesis of a specific class of patented sGC agonists. The patent claims cover compounds of formula (I), which are derived exclusively from an aminoindane-5-carboxylate core [1]. In contrast, the related 2-aminoindane and 2-aminotetralin scaffolds, while structurally similar, exhibit completely different biological activities, demonstrating a distinct lack of functional overlap for cardiovascular sGC agonism [2].
| Evidence Dimension | Patent-Defined Synthetic Role vs. Core Pharmacological Profile |
|---|---|
| Target Compound Data | Intermediates defined in US 9,387,203 B2 for the synthesis of compounds of formula (I) acting as direct sGC agonists for cardiovascular and cardiopulmonary disease treatment [1] |
| Comparator Or Baseline | 1-Aminoindane, 2-Aminoindane, 2-Aminotetralin (unsubstituted cores) evaluated for CNS activity |
| Quantified Difference | Class-specific divergence: 1-aminoindane produces small anorectic effect and depressed motor activity; 2-aminotetralin and 2-aminoindane are potent anorectics with differential motor activity effects [2]. No comparable sGC agonism role defined for these comparators in the cited patent. |
| Conditions | In vivo (rat) anorectic and motor activity assays for comparators; synthetic pathway defined in US 9,387,203 B2 for target compound [1] [2] |
Why This Matters
This evidence confirms that generic substitution with a different indane or aminotetralin core will fail to generate the intended pharmacophore and instead introduces a high risk of CNS-mediated off-target activity, making this specific building block non-negotiable for developing the patented sGC-targeting therapeutic series.
- [1] Becker, E. M., et al. (2016). US Patent No. 9,387,203. Substituted aminoindane- and aminotetralinecarboxylic acids and the use thereof. United States Patent and Trademark Office. View Source
- [2] Mrongovius, R. I., et al. (1978). Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat. Clinical and Experimental Pharmacology and Physiology, 5(6), 635-640. View Source
